molecular formula C14H17NS2 B8193382 4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

Cat. No. B8193382
M. Wt: 263.4 g/mol
InChI Key: AMUYHSCQMWBWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole is a useful research compound. Its molecular formula is C14H17NS2 and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dye-Sensitized Solar Cells : The compound improves light harvesting capacity, stability, and photocurrent and efficiency in dye-sensitized solar cells (Lu et al., 2016). Another study found that hexyl chains attached to dithienopyrrole-based oligothiophenes enhance molecular packing and fill factors in solar cells, leading to power conversion efficiencies as high as 5.3% (Schulz et al., 2016).

  • Organic Electronics : Reduced band gap dithieno[3,2-b:2',3'-d]pyrroles provide new n-type organic materials with red-shifted absorptions, increased electron affinities, and favorable pi-stacking motifs, which are valuable in the development of organic electronics (Pappenfus et al., 2008).

  • Perovskite Solar Cells : Dithieno[3,2-b:2',3'-d]pyrrole-based hole transport materials show potential for efficient perovskite solar cells (Mabrouk et al., 2018).

  • Conjugated Polymeric Systems : A study developed a simple and efficient synthetic route for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, providing fused-ring building blocks for new conjugated polymeric systems (Ogawa & Rasmussen, 2003).

  • Organic and Hybrid Solar Cell Applications : Dithieno[3,2-b:2',3'-d]pyrrole (DTP) and its derivatives show promising potential for these applications, offering electron-rich and electron-deficient building blocks (Geng et al., 2019).

  • Organic Field-Effect Transistors (FETs), Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and Electrochromics : The materials based on this compound have shown significant advances in synthesis and application in these areas (Rasmussen & Evenson, 2013).

properties

IUPAC Name

7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS2/c1-2-3-4-5-8-15-11-6-9-16-13(11)14-12(15)7-10-17-14/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYHSCQMWBWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C3=C1C=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.